Chlordecone 100 microg/mL in Isooctane

Description

Historical Agricultural Applications and Legacy Contamination in Tropical Regions

Chlordecone was first synthesized in 1951 and commercialized under the trade name Kepone in 1958. Between 1971 and 1993, approximately 300 tonnes were applied in banana plantations across the French West Indies (Guadeloupe and Martinique) to combat the banana weevil (Cosmopolites sordidus). Its high efficacy as an insecticide led to widespread adoption, but its molecular stability—characterized by a fully chlorinated bicyclic structure—rendered it resistant to biotic and abiotic degradation.

Post-application monitoring revealed that chlordecone residues persist in tropical volcanic soils, with concentrations exceeding 1 mg/kg in 20% of agricultural lands in Martinique and Guadeloupe. The compound’s lipophilicity (log K$$_{ow}$$ = 5.41) and strong adsorption to soil organic matter facilitated its accumulation in the upper soil layers. However, erosion processes have redistributed contaminated particles to deeper soil strata (up to 80 cm) and adjacent aquatic systems, as evidenced by sediment core analyses in agricultural reservoirs. Radiocesium (Cs-137) inventories coupled with chlordecone measurements indicate that soil erosion rates accelerated in the 2000s, prolonging the contamination timeline.

Properties

Molecular Formula |

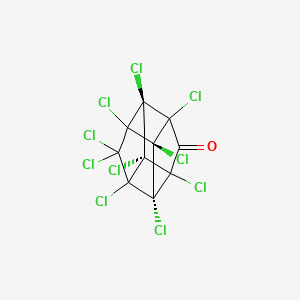

C10Cl10O |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

(2S,3S,7S,8S)-1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one |

InChI |

InChI=1S/C10Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/t2?,3?,4-,5-,6-,7-,8?,9?/m0/s1 |

InChI Key |

LHHGDZSESBACKH-CQOXFRCQSA-N |

Isomeric SMILES |

C1(=O)C2([C@@]3([C@]4(C1([C@@]5([C@@]2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1(=O)C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stock Standard Solution Preparation

The preparation of chlordecone standard solutions is generally based on accurately weighing the pure compound and dissolving it in isooctane to a defined volume. According to the United States Environmental Protection Agency (EPA) Method 8081B for organochlorine pesticides:

- Accurately weigh 0.0100 g (10 mg) of pure chlordecone.

- Dissolve the compound in isooctane or hexane.

- Dilute the solution to a final volume of 100 mL in a volumetric flask to obtain a stock solution of 100 µg/mL (10 mg/100 mL = 100 µg/mL).

- Mix thoroughly to ensure complete dissolution.

This method ensures a precise concentration suitable for environmental and toxicological analyses.

Dilution Procedures

From the stock solution, further dilutions can be prepared for calibration standards or working solutions. For example:

| Desired Concentration (µg/mL) | Volume of Stock Solution (mL) | Volume of Isooctane (mL) | Total Volume (mL) |

|---|---|---|---|

| 100 | 1 | 0 | 1 |

| 10 | 1 | 9 | 10 |

| 1 | 0.1 | 9.9 | 10 |

Dilutions should be performed using volumetric pipettes and volumetric flasks to maintain accuracy. It is recommended to prepare fresh working solutions regularly to avoid degradation.

Solvent Selection and Rationale

Isooctane is preferred for chlordecone standard preparation due to:

- Its non-polar nature, which matches the hydrophobicity of chlordecone, ensuring good solubility.

- Compatibility with GC-MS analysis, allowing direct injection without additional solvent exchange or cleanup steps.

- Avoidance of polar solvents that may require further sample preparation steps such as solid-phase extraction or solvent switching.

Analytical Considerations and Quality Control

Purity and Stability

- The chlordecone used must be of high purity (≥ 99%) to ensure accurate concentration.

- The prepared solution should be stored at room temperature (+20°C) and protected from light to prevent degradation.

- Stability studies indicate that chlordecone in isooctane remains stable for extended periods (up to several years under proper storage).

Quality Control Measures

- Calibration standards prepared from the stock solution should be verified by GC-MS.

- Laboratories should perform proficiency testing and verify dilution accuracy, especially when using autosamplers for dilutions.

- Reference standards containing chlordecone at 10 mg/L in isooctane are commercially available and can be used to validate in-house preparations.

Extraction and Sample Preparation Context

While the focus is on standard preparation, it is relevant to note that isooctane is also used in sample extraction protocols for chlordecone analysis:

- Liquid-liquid micro-extraction with pure isooctane is preferred for extracting chlordecone from aqueous or biological matrices before GC-MS analysis.

- This method avoids additional cleanup steps, streamlining the analytical workflow.

Summary Table: Preparation Steps for Chlordecone 100 µg/mL in Isooctane

| Step No. | Procedure Detail | Notes |

|---|---|---|

| 1 | Accurately weigh 0.0100 g of pure chlordecone | Use an analytical balance with 0.01 mg precision |

| 2 | Transfer to a 100 mL volumetric flask | Ensure flask is clean and dry |

| 3 | Add isooctane solvent to dissolve the compound | Mix gently to avoid volatilization |

| 4 | Dilute to the 100 mL mark with isooctane | Use a pipette to add final solvent volume |

| 5 | Mix thoroughly | Invert flask several times |

| 6 | Store solution at +20°C, protected from light | Use amber glass bottles if possible |

| 7 | Prepare working solutions by serial dilution | Use volumetric pipettes and flasks |

| 8 | Validate concentration by GC-MS | Confirm retention time and peak purity |

Chemical Reactions Analysis

Chlordecone undergoes several types of chemical reactions, including:

Oxidation: Chlordecone can be oxidized to form various chlorinated derivatives.

Reduction: It can be reduced to form less chlorinated compounds.

Substitution: Chlordecone can undergo substitution reactions where chlorine atoms are replaced by other functional groups

Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are various chlorinated derivatives and less chlorinated compounds .

Scientific Research Applications

Introduction to Chlordecone in Isooctane

Chlordecone, a synthetic organochlorine compound, was widely used as a pesticide in banana plantations, particularly in the French West Indies, until its ban in 1993 due to its environmental persistence and toxicity. The formulation of chlordecone at a concentration of 100 micrograms per milliliter in isooctane is significant for various scientific applications, particularly in studies related to environmental science, toxicology, and bioremediation.

Environmental Monitoring and Analysis

Chlordecone's persistence in the environment necessitates rigorous monitoring. The use of isooctane as a solvent allows for effective extraction and analysis of chlordecone from environmental samples.

- Sample Preparation : Isooctane can dissolve chlordecone effectively, facilitating its detection in soil and water samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to quantify chlordecone levels, providing insights into contamination levels and trends over time .

Microbial Degradation Studies

Research has focused on the microbial degradation of chlordecone, which is crucial for bioremediation efforts.

- Biodegradation Experiments : Studies have shown that specific bacterial consortia can degrade chlordecone when cultured in media containing isooctane. For instance, microbial enrichment cultures have demonstrated the ability to transform chlordecone into less harmful metabolites under anaerobic conditions . This transformation process is essential for developing bioremediation strategies to mitigate chlordecone pollution.

Toxicological Research

Chlordecone's toxic effects on human health have been extensively studied, particularly its role as an endocrine disruptor and potential carcinogen.

- Health Impact Studies : Research has linked chlordecone exposure to reproductive toxicity and developmental issues in both humans and animal models. For example, studies indicated that exposure to chlordecone could adversely affect sperm production and motility in men . The use of isooctane in these studies helps isolate chlordecone for precise toxicological assessments.

Food Safety Research

The implications of chlordecone contamination extend to food safety, particularly regarding livestock.

- Contamination Studies : Research conducted by ANSES has focused on measuring chlordecone levels in bovine tissues using isooctane for extraction. This research aims to establish safe consumption levels and assess the efficacy of various cooking methods on reducing chlordecone residues in meat products .

Case Study 1: Microbial Transformation of Chlordecone

A study conducted on microbial consortia from contaminated soils demonstrated that specific bacteria could degrade chlordecone when cultured with it at concentrations similar to those found in the environment (50 µg/mL). Over time, significant metabolites were identified using GC-MS, indicating potential pathways for bioremediation .

Case Study 2: Health Effects in the French West Indies

Longitudinal studies on populations exposed to chlordecone revealed correlations between exposure levels and adverse reproductive outcomes. Notably, no significant differences were observed between banana workers exposed to chlordecone and non-agricultural workers concerning semen quality, suggesting that while exposure exists, its immediate effects may vary based on individual factors .

Mechanism of Action

Chlordecone exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist of estrogen receptor alpha and an antagonist of estrogen receptor beta . Additionally, chlordecone can activate alternative estrogen signaling pathways and other enzymes involved in steroid homeostasis . Its toxic effects include neurotoxicity, hepatotoxicity, and reproductive toxicity .

Comparison with Similar Compounds

Chlordecone belongs to the organochlorine pesticide family, sharing structural and functional similarities with compounds like chlordane, chlordene, and heptachlor. Below is a detailed comparison:

Structural and Functional Analogues

Key Observations :

- Solvent Compatibility: Chlordecone in isooctane offers superior GC-MS compatibility compared to polar solvents like methanol, which may require derivatization . In contrast, chlordane formulations often use acetone blends to enhance solubility for soil extraction .

- Conversely, heptachlor degrades to heptachlor epoxide in methanol-based solutions .

- Analytical Challenges : Chlordecone’s decachlorinated structure complicates isotopic analysis (e.g., δ³⁷Cl measurements), requiring high-resolution LC/ESI-QTOF-MS for accurate detection, unlike simpler chlorinated analogs like chlordene .

Degradation and Environmental Persistence

Chlordecone is notably recalcitrant to microbial degradation compared to structurally similar compounds:

Research Findings :

- Chlordecone degradation by Desulfovibrio sp. 86 in anoxic conditions achieves 40% reduction over 60 days, whereas chlordane degrades >90% under similar settings due to fewer chlorine substituents .

- Isotopic studies (δ¹³C/δ³⁷Cl) reveal chlordecone’s resistance to abiotic hydrolysis, unlike heptachlor, which rapidly hydrolyzes in alkaline conditions .

Regulatory and Analytical Standards

Q & A

Basic Research Questions

Q. How can researchers validate the concentration accuracy of Chlordecone 100 µg/mL in Isooctane solutions during experimental setups?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution techniques for quantification. Calibrate instruments using certified reference materials (CRMs) with similar matrices (e.g., PCB standards in isooctane) . Perform triplicate injections and calculate relative standard deviation (RSD) to ensure precision ≤5% . Cross-validate results with independent labs using EPA Method 8270 or ISO 17025 protocols .

Q. What are the critical factors for maintaining solution stability during long-term storage?

- Methodological Answer : Store solutions in amber glass vials with PTFE-lined caps at –20°C to minimize photodegradation and solvent evaporation. Monitor stability via periodic re-analysis (every 6 months) using GC-MS to detect degradation products like chlorinated hydrocarbons. Isooctane’s low polarity reduces hydrolysis, but trace moisture should be controlled using molecular sieves .

Q. How to design a QA/QC protocol for Chlordecone analysis in environmental samples?

- Methodological Answer : Include blanks (method and solvent), matrix spikes, and duplicate samples in each batch. Use internal standards (e.g., ¹³C-labeled Chlordecone) to correct for matrix effects. Validate recovery rates (70–130%) and report limits of detection (LOD ≤ 0.1 µg/mL) based on signal-to-noise ratios .

Advanced Research Questions

Q. What isotopic techniques differentiate synthetic vs. naturally degraded Chlordecone in environmental matrices?

- Methodological Answer : Apply chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁶O) isotope ratio mass spectrometry (IRMS) to track isotopic fingerprints. Synthetic Chlordecone typically exhibits δ³⁷Cl values near 0‰, while biodegraded samples show fractionation (Δ³⁷Cl > +2‰). Use USGS reference materials (e.g., ClO₄⁻ isotopic standards) for calibration .

Q. How can researchers resolve conflicting data on Chlordecone’s bioaccumulation factors (BAFs) in aquatic ecosystems?

- Methodological Answer : Conduct controlled mesocosm studies with isotopic tracers (e.g., ¹³C-Chlordecone) to quantify uptake in fish liver and adipose tissue. Normalize BAFs to lipid content and compare with PCB congener data (e.g., PCB 198 in isooctane) to identify confounding variables like metabolism or sediment interactions .

Q. What advanced extraction methods improve recovery of Chlordecone metabolites (e.g., hydroxylated derivatives) from biological samples?

- Methodological Answer : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) followed by solid-phase extraction (SPE) using C18 cartridges. Derivatize metabolites with BSTFA for GC-MS analysis. Compare retention times with hydroxylated PCB standards (e.g., 4-hydroxy-3-chlorobiphenyl) .

Q. How does the choice of solvent (isooctane vs. acetonitrile) impact Chlordecone’s chromatographic resolution in multi-residue analyses?

- Methodological Answer : Isooctane reduces peak tailing in GC due to its low polarity, but acetonitrile enhances LC-MS sensitivity for polar metabolites. Optimize column selection (e.g., DB-5MS for GC, C18 for LC) and compare signal-to-noise ratios using CRMs dissolved in both solvents .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential for handling Chlordecone solutions?

- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for aliquoting and store waste in sealed containers labeled “toxic to aquatic life” (GHS Category 3). Follow OSHA guidelines for air monitoring (PEL ≤ 1 µg/m³) .

Data Interpretation

Q. How to address discrepancies in Chlordecone’s reported half-life in soil vs. water systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.